6-(Benzyloxy)pyridine-2-carboximidamide
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Overview
Description
6-(Benzyloxy)pyridine-2-carboximidamide is an organic compound with the molecular formula C13H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyridine-2-carboximidamide typically involves the reaction of pyridine derivatives with benzyl alcohol and other reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-(Benzyloxy)pyridine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism by which 6-(Benzyloxy)pyridine-2-carboximidamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-bis(carboximidamide): This compound is structurally similar but lacks the benzyloxy group, which can significantly alter its chemical properties and biological activity.
Pyridine-2,6-dicarboxamide: Another related compound, differing in the functional groups attached to the pyridine ring.
Uniqueness
6-(Benzyloxy)pyridine-2-carboximidamide is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a pharmaceutical agent or a material with specific properties.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-phenylmethoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C13H13N3O/c14-13(15)11-7-4-8-12(16-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15) |
InChI Key |
RGWFUZZUCLWSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=N)N |
Origin of Product |
United States |
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